molecular formula C22H22N4O3 B2635075 N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 1903689-17-7

N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2635075
CAS No.: 1903689-17-7
M. Wt: 390.443
InChI Key: CPEHIAXUQPWPDS-UHFFFAOYSA-N
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Description

N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide is a chemical compound with the CAS Number 1903689-17-7 and a molecular formula of C 22 H 22 N 4 O 3 . It has a molecular weight of 390.4 g/mol . This complex molecule features a pyrrolidine core substituted with a 3-methyl-1,2,4-oxadiazole ring and a phenyl group, further linked to an acetamide functionality. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, known for its metabolic stability and role as a bioisostere for ester and amide functionalities, making it a valuable scaffold in drug discovery . Compounds containing both pyrrolidine and oxadiazole rings are frequently investigated for their potential biological activities. While the specific research applications for this compound are still being explored, structurally similar molecules incorporating these pharmacophores are active areas of investigation for anticancer and antimicrobial properties . Researchers are exploring such hybrid structures to develop novel therapeutic agents targeting multidrug-resistant pathogens and various cancer cell lines . This product is intended for research purposes such as assay development, hit-to-lead optimization, and biological screening in a controlled laboratory environment. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-23-21(29-25-14)20-13-26(12-19(20)16-7-4-3-5-8-16)22(28)17-9-6-10-18(11-17)24-15(2)27/h3-11,19-20H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEHIAXUQPWPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: LiAlH₄, NaBH₄

    Coupling agents: EDCI, DCC

    Bases: NaOH, KOH

    Solvents: DMSO, acetonitrile, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield phenolic derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of oxadiazole could inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide has been evaluated for its efficacy against specific cancer types.

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity. Studies have shown that oxadiazole derivatives can act against both bacterial and fungal pathogens. For example, derivatives similar to this compound were tested for their effectiveness against strains of Staphylococcus aureus and Candida albicans . The results indicated substantial inhibition of microbial growth.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The presence of the oxadiazole ring is crucial for its interaction with biological targets. Research into SAR has shown that variations in substituents can significantly affect the potency and selectivity of the compound against specific targets like phosphoinositide 3-kinase γ (PI3Kγ), which is implicated in inflammatory diseases .

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. These studies have shown promising results in terms of bioavailability and therapeutic efficacy in treating conditions such as rheumatoid arthritis .

Toxicology Profiles

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies on similar oxadiazole derivatives have indicated low toxicity levels at therapeutic doses. Further investigations are necessary to establish comprehensive toxicology profiles for this compound.

Drug Delivery Systems

The unique properties of this compound make it a candidate for incorporation into drug delivery systems. Its ability to form stable complexes with various carriers can enhance the solubility and stability of poorly soluble drugs .

Nanomaterials Development

Research into nanomaterials has explored the use of this compound in creating functionalized nanoparticles that can target specific cells or tissues. The incorporation of oxadiazole derivatives into nanocarriers has shown potential in improving targeted drug delivery mechanisms .

Mechanism of Action

The mechanism of action of N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The phenyl and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Acetamide Moieties

Compound Z9 (ZINC35476132)
  • Structure: N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
  • Key Features : Contains a 1,2,4-oxadiazole ring linked to a methoxyphenyl group and an acetamide chain. The cyclopentyl group replaces the pyrrolidine core.
  • Comparison : While Z9 shares the oxadiazole-acetamide motif, the absence of a pyrrolidine ring may reduce conformational stability compared to the target compound.
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide
  • Structure : Features a pyridine-oxadiazole hybrid core with chloro and methoxy substituents.
  • Key Features : Combines a 1,2,4-oxadiazole ring with a pyridine scaffold, enhancing π-π stacking interactions. The acetamide group is attached via a phenyl linker.
N-[3-(Hydroxyphenylmethyl)-1,2,4-oxadiazol-5-yl]acetamide
  • Structure : Simplifies the scaffold to a single 1,2,4-oxadiazole ring with a hydroxyphenylmethyl group and acetamide.
  • Key Features : Lacks the pyrrolidine and phenylpyrrolidine-carbonyl groups, reducing structural complexity.
  • Activity: Not explicitly reported, but the hydroxyphenyl group may enhance solubility .

Compounds with Related Pharmacological Targets

FP1-12 Hydroxyacetamide Derivatives
  • Structure : Hydroxyacetamides with triazole and imidazole cores.
  • Key Features : Designed for antiproliferative activity, leveraging sulfanyl and hydroxyacetamide groups for cytotoxicity.
  • Activity : Demonstrated moderate to high efficacy against cancer cell lines, suggesting a role in apoptosis induction .
  • Comparison : The hydroxyacetamide moiety differs from the acetylated phenyl group in the target compound, which may influence cell permeability.
Tetrahydrocarbazole Derivatives ()
  • Structure : N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide variants.
  • Key Features : Carbazole cores with chloro, fluoro, or methyl substituents.
  • Activity : Patented for unspecified biological activities, likely related to CNS or anticancer targets due to carbazole’s historical use .
  • Comparison: The carbazole scaffold introduces planar aromaticity, contrasting with the non-planar pyrrolidine in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Target Source
Target Compound Pyrrolidine 3-Me-1,2,4-oxadiazole, phenyl, acetamide Hypothetical protease inhibitor -
Z9 (ZINC35476132) Phenoxy-oxadiazole 4-MeO-phenyl, cyclopentyl Dengue NS proteins
N-(3-Chloro-4-methoxyphenyl)-...acetamide Pyridine-oxadiazole 4-Cl-phenyl, 4-MeO-phenyl Undisclosed
FP1-12 Derivatives Triazole-imidazole Hydroxyacetamide, sulfanyl Antiproliferative
Tetrahydrocarbazole Derivatives Carbazole Cl, F, Me substituents Patented (unspecified)

Research Findings and Implications

  • Structural Insights : The pyrrolidine-oxadiazole combination in the target compound may offer superior metabolic stability over simpler oxadiazole derivatives (e.g., Z9) due to reduced rotational freedom .
  • Activity Gaps : While antiproliferative hydroxyacetamide derivatives (FP1-12) show promise, the target compound’s phenylpyrrolidine-carbonyl group could enhance selectivity for viral over host proteases .
  • Synthetic Challenges : highlights the use of zeolite catalysts and pyridine in acetamide synthesis, suggesting scalable routes for the target compound’s production .

Biological Activity

N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, and it has a molecular weight of approximately 396.45 g/mol.

Anticonvulsant Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant anticonvulsant properties. For instance, compounds with similar structures have been evaluated for their efficacy in models of epilepsy. A study indicated that certain oxadiazole derivatives demonstrated protective effects in maximal electroshock (MES) tests, which are standard for assessing anticonvulsant activity. The introduction of specific functional groups, such as trifluoromethyl or halogen substitutions, was found to enhance activity significantly .

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of compounds related to this compound has been assessed against various cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in HepG2 (IC50 = 0.9 μM) and MCF-7 (IC50 = 14.7 μM) cells . These findings suggest that the compound may possess anticancer properties worth exploring further.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Functional Groups : The presence of electron-withdrawing groups (like fluorine) tends to enhance biological activity by increasing metabolic stability.
  • Molecular Configuration : The spatial arrangement of substituents affects binding affinity to biological targets.
  • Pharmacophore Elements : Specific motifs within the molecule are critical for interaction with target proteins or enzymes.

Study on Anticonvulsant Properties

In a systematic evaluation of various N-substituted acetamides, including those with oxadiazole rings, researchers conducted pharmacological screenings using MES and subcutaneous pentylenetetrazole models in mice. The results indicated that compounds with the oxadiazole moiety exhibited significant anticonvulsant activity at doses ranging from 30 to 300 mg/kg .

Cytotoxicity Assessment

A separate investigation focused on the antiproliferative effects of oxadiazole derivatives on cancer cell lines. The study reported that certain compounds showed marked cytotoxicity against HepG2 and MCF-7 cells, suggesting potential therapeutic applications in oncology .

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